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molecular formula C13H8FN3O3 B2818363 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine CAS No. 888720-59-0

4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B2818363
M. Wt: 273.223
InChI Key: MQBWIDXXJFSQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173031B2

Procedure details

A mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (457 mg, 3.0 mmol, prepared according to Thibault, C. et al. Org. Lett. 2003, 5, 5023) and 2-fluoro-4-nitrophenol (706 mg, 4.5 mmol), and N,N-diisopropylethylamine (580 mg, 4.5 mmol) in 1-methyl-2-prolidinone (NMP) (3 mL) was heated at 200° C. under microwave irradiation for 1.0 h. The mixture was diluted with ethyl acetate (150 mL), washed with sat. aq. KH2PO4 solution, and Na2CO3 (aq. 1 M), dried over Na2SO4. The product was purified by flash column chromatography (silica gel, eluting with CH2Cl2 to 30% EtOAc/CH2Cl2) to afford a brown solid (350 mg, 43%). MS(ESI+) m/z 274 (M+H)+.
Quantity
457 mg
Type
reactant
Reaction Step One
Quantity
706 mg
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
43%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[F:11][C:12]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:13]=1[OH:21].C(N(CC)C(C)C)(C)C>C(OCC)(=O)C>[F:11][C:12]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:13]=1[O:21][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12

Inputs

Step One
Name
Quantity
457 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2
Name
Quantity
706 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
580 mg
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. aq. KH2PO4 solution, and Na2CO3 (aq. 1 M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography (silica gel, eluting with CH2Cl2 to 30% EtOAc/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=C3C(=NC=C2)NC=C3)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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